

The Pharmacokinetics and Pharmacodynamics of SOR-C13: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SOR-C13 is a synthetic peptide composed of 13 amino acids, developed as a first-in-class selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1] [2] Overexpression of the TRPV6 channel is implicated in the pathogenesis of several epithelial cancers, including ovarian, breast, and pancreatic cancer, making it a compelling target for anticancer therapy.[2][3] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for SOR-C13, along with detailed experimental methodologies, to support ongoing research and development efforts in the field of oncology.

Pharmacodynamics: Mechanism of Action and Biological Effects

SOR-C13 exerts its anticancer effects by specifically targeting and inhibiting the TRPV6 calcium channel, which is often overexpressed on the surface of tumor cells.[1]

Molecular Target: TRPV6 Calcium Channel

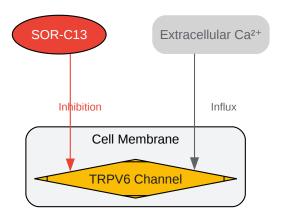
TRPV6 is a highly selective calcium ion channel that plays a crucial role in calcium homeostasis. In cancer cells, the sustained influx of calcium through overexpressed TRPV6 channels is believed to drive several pro-tumorigenic processes.

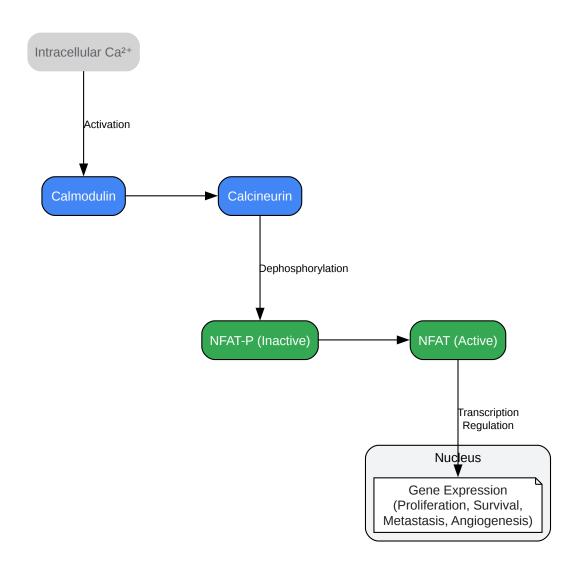


Signaling Pathway

The inhibition of TRPV6 by SOR-C13 disrupts a key intracellular signaling cascade. By blocking calcium entry, SOR-C13 prevents the activation of calmodulin, which in turn inhibits the calcineurin-dependent dephosphorylation and activation of the Nuclear Factor of Activated T-cells (NFAT). The NFAT transcription factor is a critical regulator of genes involved in cell proliferation, apoptosis, metastasis, and angiogenesis.







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Caption: SOR-C13 Signaling Pathway



In Vitro Activity

SOR-C13 is a high-affinity antagonist of the TRPV6 channel, with a reported half-maximal inhibitory concentration (IC50) of 14 nM.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of SOR-C13 has been evaluated in both preclinical animal models and in a Phase I clinical trial in humans.

Preclinical Pharmacokinetics

Preclinical studies in mice, rats, and dogs have indicated that SOR-C13 has a very short half-life in the blood compartment, estimated to be less than 5 minutes.

Species	Route of Administration	Half-life (t1/2)
Mouse	Intravenous (IV)	< 5 minutes
Rat	Intravenous (IV)	< 5 minutes
Dog	Intravenous (IV)	< 5 minutes

Clinical Pharmacokinetics

A Phase I, open-label, dose-escalation study (NCT01578564) was conducted in patients with advanced solid tumors of epithelial origin to assess the safety, tolerability, and pharmacokinetics of SOR-C13.

Table 1: Summary of Human Pharmacokinetic Parameters of SOR-C13 (90-minute infusion)



Dose Level (mg/kg)	Peak Plasma Concentration (Cmax) (ng/mL) - Day 1	Peak Plasma Concentration (Cmax) (ng/mL) - Day 10
1.375	243.60 (± 63.12)	224.07 (± 153.50)
2.75	496.00 (± 129.50)	486.20 (± 128.80)
4.13	754.83 (± 153.50)	734.17 (± 161.80)
6.20	1148.33 (± 254.00)	1121.67 (± 248.80)

Data presented as mean (± standard deviation).

Due to the rapid clearance of SOR-C13 from plasma following the cessation of infusion, a precise elimination half-life could not be calculated in the majority of cases but was estimated to be less than 5 minutes. No evidence of drug accumulation or enhanced clearance was observed with repeated dosing.

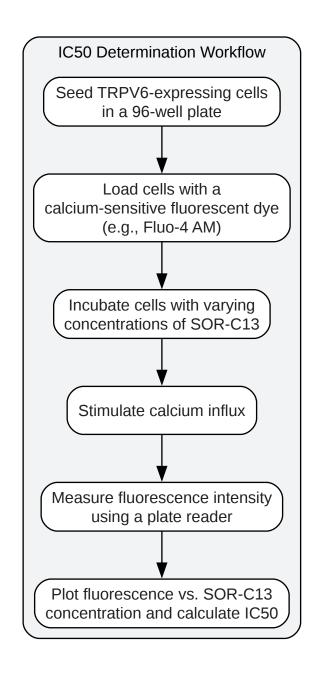
Experimental Protocols

This section provides an overview of the methodologies employed in the preclinical and clinical evaluation of SOR-C13.

In Vitro IC50 Determination for TRPV6 Inhibition (General Protocol)

The half-maximal inhibitory concentration (IC50) of SOR-C13 on TRPV6 channel activity is typically determined using a cell-based calcium influx assay.





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Caption: In Vitro IC50 Determination Workflow

Methodology:

• Cell Culture: Cells engineered to overexpress the TRPV6 channel (e.g., HEK293-TRPV6) are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.



- Dye Loading: The cells are washed and then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which enters the cells and is cleaved to its active form.
- Compound Incubation: A serial dilution of SOR-C13 is prepared and added to the wells, followed by a short incubation period.
- Calcium Influx: Calcium influx is initiated by adding a solution containing a high concentration of calcium chloride.
- Fluorescence Measurement: The fluorescence intensity in each well is measured immediately using a fluorescence plate reader.
- Data Analysis: The fluorescence data is normalized and plotted against the logarithm of the SOR-C13 concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Preclinical Ovarian Cancer Xenograft Model

The in vivo efficacy of SOR-C13 has been evaluated in a murine xenograft model of ovarian cancer.

Methodology:

- Animal Model: Female NOD-SCID (Non-obese diabetic/severe combined immunodeficiency)
 mice are used.
- Cell Implantation: Human ovarian cancer cells, such as SKOV-3, which overexpress TRPV6, are injected subcutaneously into the backs of the mice to establish tumors.
- Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment and control groups. SOR-C13 is administered via intraperitoneal (i.p.) injection. A typical dosing regimen might involve daily injections for a specified period (e.g., 12 days) at various dose levels (e.g., 400, 600, and 800 mg/kg).
- Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.



• Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., western blotting for TRPV6 expression).

Clinical Trial Protocol (NCT01578564 Overview)

The Phase I clinical trial of SOR-C13 was a dose-escalation study with a standard 3+3 design.

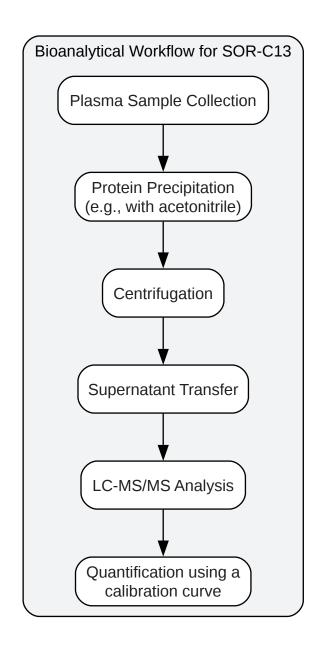
Methodology:

- Patient Population: Patients with advanced solid tumors of epithelial origin who were refractory to standard therapies were enrolled.
- Dosing and Administration: SOR-C13 was administered as an intravenous (IV) infusion. The study evaluated multiple dose cohorts, with doses ranging from 1.375 mg/kg to 6.2 mg/kg.
 The infusion was administered on days 1-3 and 8-10 of a 21-day cycle.
- Safety and Tolerability Assessment: Toxicity was monitored and graded according to the National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE).
 Dose-limiting toxicities (DLTs) were assessed within the first treatment cycle.
- Pharmacokinetic Sampling: Blood samples were collected at multiple time points preinfusion, during infusion, and post-infusion to determine the plasma concentration of SOR-C13.
- Efficacy Assessment: Tumor response was evaluated after two cycles of treatment using the Response Evaluation Criteria in Solid Tumors (RECIST) 1.1.

Bioanalytical Method for SOR-C13 Quantification in Human Plasma (General Protocol)

While the specific method used in the clinical trial is not detailed in the public literature, a typical approach for quantifying a peptide like SOR-C13 in plasma would involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).





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Caption: Bioanalytical Workflow for SOR-C13

Methodology:

 Sample Preparation: Plasma samples are thawed, and an internal standard (a stable isotope-labeled version of SOR-C13) is added. Proteins are then precipitated by adding a solvent like acetonitrile.



- Extraction: The samples are vortexed and centrifuged to pellet the precipitated proteins. The supernatant containing SOR-C13 is then transferred to a clean tube.
- LC Separation: An aliquot of the supernatant is injected into a high-performance liquid chromatography (HPLC) system. The peptide is separated from other plasma components on a reversed-phase column.
- MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both SOR-C13 and its internal standard, allowing for highly selective and sensitive quantification.
- Quantification: A calibration curve is generated by analyzing samples with known concentrations of SOR-C13. The concentration of SOR-C13 in the unknown samples is then determined from this curve.

Conclusion

SOR-C13 represents a promising novel therapeutic agent for the treatment of cancers that overexpress the TRPV6 calcium channel. Its specific mechanism of action, involving the inhibition of the TRPV6/calmodulin/calcineurin/NFAT signaling pathway, offers a targeted approach to disrupting key cancer-promoting processes. While the compound exhibits a very short plasma half-life, the Phase I clinical trial has demonstrated a manageable safety profile and preliminary signs of anti-tumor activity. The data and methodologies presented in this guide provide a valuable resource for researchers and clinicians working to further elucidate the therapeutic potential of SOR-C13 and other TRPV6 inhibitors. Further studies are warranted to fully characterize the pharmacokinetic profile of SOR-C13, including its tissue distribution and metabolic fate, and to optimize dosing strategies for enhanced clinical benefit.

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References



- 1. medchemexpress.com [medchemexpress.com]
- 2. Soricimed : SOR-C13 [soricimed.com]
- 3. SOR-C13 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
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